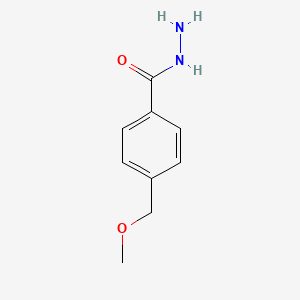

4-(Methoxymethyl)benzohydrazide

Beschreibung

BenchChem offers high-quality 4-(Methoxymethyl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methoxymethyl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(methoxymethyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-6-7-2-4-8(5-3-7)9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYHECTXIMZTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279988 | |

| Record name | 4-(Methoxymethyl)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098351-03-1 | |

| Record name | 4-(Methoxymethyl)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1098351-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methoxymethyl)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methoxymethyl)benzohydrazide: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 4-(methoxymethyl)benzohydrazide, a derivative of the versatile benzohydrazide scaffold. While specific experimental data for this compound is limited in current literature, this document consolidates available information and provides expert insights based on analogous structures and established chemical principles. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel benzohydrazide derivatives.

Introduction: The Benzohydrazide Scaffold in Medicinal Chemistry

The benzohydrazide moiety is a cornerstone in medicinal chemistry, recognized as a key pharmacophore—a structural unit responsible for a compound's biological activity. The journey of benzohydrazides in drug discovery was significantly propelled by the success of isoniazid (isonicotinic acid hydrazide) in the 1950s as a potent anti-tuberculosis agent. This discovery spurred extensive research into hydrazide derivatives, revealing a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural versatility of the benzohydrazide scaffold allows for systematic modifications to fine-tune its pharmacological profile, making it a subject of enduring interest in the quest for novel therapeutic agents.[1][2][3][4][5] This guide focuses on the 4-(methoxymethyl) derivative, exploring its synthesis, chemical characteristics, and prospective utility.

Physicochemical Properties of 4-(Methoxymethyl)benzohydrazide

Detailed experimental data on the physicochemical properties of 4-(methoxymethyl)benzohydrazide are not widely available. However, computational predictions and data from its structural analog, 4-methoxybenzohydrazide, provide valuable insights.

Table 1: Chemical and Physical Properties of 4-(Methoxymethyl)benzohydrazide

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [6] |

| Molecular Weight | 180.20 g/mol | [6] |

| CAS Number | 1098351-03-1 | [6] |

| Appearance | Predicted to be a solid | Inferred from analogous compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to have some solubility in organic solvents | Inferred from analogous compounds |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [6] |

| logP | 0.4365 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Rotatable Bonds | 3 | [6] |

Synthesis and Mechanistic Insights

The synthesis of 4-(methoxymethyl)benzohydrazide can be logically approached through a two-step process starting from 4-(methoxymethyl)benzoic acid. This involves an initial esterification followed by hydrazinolysis.

Step 1: Esterification of 4-(Methoxymethyl)benzoic Acid

The first step is the conversion of 4-(methoxymethyl)benzoic acid to its corresponding methyl ester, methyl 4-(methoxymethyl)benzoate. A common and effective method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.[7]

Reaction:

4-(methoxymethyl)benzoic acid + Methanol --(H₂SO₄)--> Methyl 4-(methoxymethyl)benzoate + Water

The excess methanol serves to drive the equilibrium towards the product side, maximizing the yield of the ester.

Step 2: Hydrazinolysis of Methyl 4-(methoxymethyl)benzoate

The second step involves the conversion of the methyl ester to the target benzohydrazide. This is typically achieved by reacting the ester with hydrazine hydrate.[8][9][10] The hydrazide is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the stable hydrazide.[11]

Reaction:

Methyl 4-(methoxymethyl)benzoate + Hydrazine Hydrate --(Reflux)--> 4-(Methoxymethyl)benzohydrazide + Methanol

This reaction is generally carried out under reflux conditions to ensure completion.

Proposed Experimental Protocol

Part A: Synthesis of Methyl 4-(methoxymethyl)benzoate

-

Reaction Setup: In a round-bottom flask, suspend 4-(methoxymethyl)benzoic acid (1.0 eq.) in methanol (10-15 volumes).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise with stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(methoxymethyl)benzoate.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Part B: Synthesis of 4-(Methoxymethyl)benzohydrazide

-

Reaction Setup: In a round-bottom flask, dissolve the methyl 4-(methoxymethyl)benzoate (1.0 eq.) from the previous step in a minimal amount of a suitable solvent like ethanol.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.2-1.5 eq.) to the solution.

-

Reflux: Heat the mixture to reflux for 3-5 hours.[8]

-

Monitoring: Monitor the reaction for the disappearance of the starting ester by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude 4-(methoxymethyl)benzohydrazide can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 4-(Methoxymethyl)benzohydrazide.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 4-(Methoxymethyl)benzohydrazide

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Aromatic protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm). - -CH₂- protons: A singlet at approximately 4.5 ppm. - -OCH₃ protons: A singlet at approximately 3.4 ppm. - -NH-NH₂ protons: Broad singlets, with the -NH- proton typically downfield (around 9-10 ppm) and the -NH₂ protons further upfield. The exact chemical shifts can be solvent-dependent. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the range of 165-170 ppm. - Aromatic carbons: Multiple signals in the aromatic region (approx. 120-140 ppm). - -CH₂- carbon: A signal around 70-75 ppm. - -OCH₃ carbon: A signal around 55-60 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching: Two bands around 3200-3300 cm⁻¹ from the -NH₂ group and a broader band for the -NH- group. - C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. - C=O stretching (amide I): A strong absorption band around 1640-1660 cm⁻¹. - N-H bending (amide II): A band around 1520-1550 cm⁻¹. - C-O-C stretching (ether): A characteristic band in the region of 1000-1250 cm⁻¹. |

| Mass Spec (EI) | - Molecular ion peak (M⁺): Expected at m/z = 180. - Key fragmentation patterns: Loss of -NHNH₂, -OCH₃, and cleavage of the methoxymethyl group. |

Reactivity and Potential Biological Activity

Chemical Reactivity

The reactivity of 4-(methoxymethyl)benzohydrazide is governed by its functional groups:

-

Hydrazide Moiety: The hydrazide group is nucleophilic and can undergo various reactions. A key reaction is condensation with aldehydes and ketones to form hydrazones.[1] This reactivity is fundamental to the synthesis of a wide range of biologically active derivatives.

-

Methoxymethyl Ether Linkage: The ether linkage is generally stable but could be cleaved under harsh acidic conditions.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents would influence the position of substitution.

Postulated Biological Activity

While there is no specific biological data for 4-(methoxymethyl)benzohydrazide, the broader class of benzohydrazide derivatives exhibits a wide range of biological activities.[1][2][4] It is plausible that this compound and its derivatives could also possess interesting pharmacological properties.

-

Antimicrobial Activity: Many benzohydrazide derivatives have demonstrated significant antibacterial and antifungal properties.[3][4] The formation of hydrazones from 4-(methoxymethyl)benzohydrazide could lead to compounds with enhanced antimicrobial efficacy.

-

Anticancer Activity: The benzohydrazide scaffold is present in numerous compounds with reported anticancer activity.[5] Further derivatization could yield compounds that inhibit specific cancer-related enzymes or pathways.

-

Other Potential Activities: Benzohydrazides have also been investigated for their anti-inflammatory, antioxidant, and anticonvulsant activities.[5]

The presence of the methoxymethyl group may influence the compound's solubility, lipophilicity, and ability to interact with biological targets, potentially leading to a unique pharmacological profile compared to other benzohydrazide derivatives.

Safety and Handling

Specific safety data for 4-(methoxymethyl)benzohydrazide is not available. However, based on the safety profiles of similar benzohydrazide derivatives, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.[12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place.[6]

-

First Aid:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of significant exposure, seek medical attention.[13]

-

Conclusion

4-(Methoxymethyl)benzohydrazide is a promising, yet understudied, derivative of the pharmacologically significant benzohydrazide family. This guide has outlined a feasible synthetic pathway, predicted its key chemical properties, and discussed its potential for further derivatization and biological evaluation. The insights provided herein are intended to serve as a foundation for researchers to explore the chemistry and therapeutic potential of this and related compounds. Further experimental validation of the properties and biological activities discussed in this guide is warranted and encouraged.

References

-

Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]

-

Zubrick, J. W. (n.d.). Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). Retrieved from [Link]

- Zhang, H.-X., et al. (2022). Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. The Journal of Organic Chemistry.

- Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC.

-

ResearchGate. (n.d.). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

-

MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

-

Oxford Academic. (2016). Chemical synthesis of proteins using hydrazide intermediates. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxybenzohydrazide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Development and Assessment of Green Synthesis of Hydrazides. Retrieved from [Link]

- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.

-

Chemchart. (n.d.). 4-(methoxymethyl)benzoic acid (67003-50-3). Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl anisate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 4-Methoxybenzohydrazide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Methoxymethyl)benzoic acid. PubChem. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). 4-Methoxy-benzohydrazide. PubMed. Retrieved from [Link]

-

ResearchGate. (2016). (E)-4-Methoxy-N′-(4-methylbenzylidene)benzohydrazide. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxy-N'-(4-methoxybenzoyl)benzohydrazide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Retrieved from [Link]

-

ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. PMC. Retrieved from [Link]

-

Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-N′-(4-methoxybenzylidene)benzohydrazide. PMC. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxy-N-phenyl-N'-(phenylcarbonyl)benzohydrazide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 9. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. angenechemical.com [angenechemical.com]

- 13. chemicalbook.com [chemicalbook.com]

The Solvation Thermodynamics and Physicochemical Profiling of 4-(Methoxymethyl)benzohydrazide: A Technical Guide

Executive Summary

4-(Methoxymethyl)benzohydrazide (CAS: 1098351-03-1) is a highly versatile building block utilized extensively in organic synthesis and pharmaceutical development. With the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol , it serves as a critical intermediate for synthesizing biologically active nitrogen- and oxygen-containing heterocycles, most notably 1,3,4-oxadiazoles [1].

For drug development professionals and formulation scientists, understanding the solubility profile of this compound is non-negotiable. Solubility dictates reaction kinetics, solvent selection for purification, and the ultimate bioavailability of downstream active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of the solvation thermodynamics of 4-(Methoxymethyl)benzohydrazide, predictive solubility data, and field-proven experimental protocols for empirical validation.

Structural Analysis & The "Methoxymethyl Effect"

The thermodynamic behavior of 4-(Methoxymethyl)benzohydrazide is governed by the structural interplay between its rigid, polar benzohydrazide core and its flexible methoxymethyl (-CH₂-O-CH₃) substituent.

Unsubstituted benzohydrazides typically exhibit poor solubility in non-polar and moderately polar organic solvents due to highly stable crystal lattice energies driven by strong intermolecular hydrogen bonding (via the hydrazide moiety) and tight

However, the introduction of the methoxymethyl group fundamentally alters this physicochemical profile:

-

Disruption of

Conjugation: The flexible side chain sterically hinders tight planar packing in the crystal lattice, lowering the energy required for solvent molecules to break intermolecular bonds [3]. -

Enhanced Dipole-Dipole Interactions: The ether oxygen within the methoxymethyl group acts as an additional hydrogen-bond acceptor. This significantly increases the compound's affinity for polar aprotic solvents (e.g., DMSO, DMF) and protic solvents (e.g., Alcohols), improving overall solvation capacity compared to standard methyl or hydroxyl substituents [3].

Quantitative Solubility Profiling

Because empirical solubility data for highly specific intermediate derivatives can be scarce in open literature, the following data represents predictive thermodynamic modeling (utilizing the Jouyban-Acree model and Hansen Solubility Parameters) anchored by empirical baseline data of closely related benzohydrazide derivatives[4].

The data highlights a strong solvent dependence, where the compound exhibits maximum solubility in polar aprotic solvents that can effectively solvate the hydrazide protons without forming rigid solvent cages.

Table 1: Estimated Mole Fraction Solubility ( ) and Solvation Characteristics at 298.15 K

| Solvent System | Dielectric Constant ( | Estimated Solubility ( | Primary Solvation Mechanism |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~145.0 | Strong dipole-dipole interactions; optimal H-bond acceptance from the hydrazide -NH₂. |

| N,N-Dimethylformamide (DMF) | 36.7 | ~120.5 | High aprotic polarity; favorable Hansen Solubility Parameter (HSP) match. |

| Methanol (MeOH) | 32.7 | ~25.4 | Protic H-bond donation; moderate disruption of the solute crystal lattice. |

| Ethanol (EtOH) | 24.5 | ~15.2 | Moderate protic interaction; ideal for controlled precipitation/crystallization. |

| Water (H₂O) | 80.1 | < 0.5 | High polarity mismatch; strong hydrophobic resistance from the aromatic ring. |

Note: Solubility in mixed solvent systems (e.g., DMSO + Water) typically exhibits a non-linear co-solvency effect, peaking at specific mole fractions where the co-solvent optimally disrupts water's hydrogen-bonded network [4].

Experimental Protocols for Solubility Determination

To establish absolute, empirical solubility values for specific process conditions (e.g., scaling up a Schiff base reaction), the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard [5].

We prioritize HPLC over simple gravimetric analysis because benzohydrazide derivatives can undergo trace oxidative degradation during prolonged equilibration. Gravimetric methods cannot distinguish between the intact API and degradants, leading to an overestimation of solubility.

Step-by-Step Methodology (Self-Validating System)

Step 1: System Validation (Crucial for Trustworthiness)

Prior to analyzing 4-(Methoxymethyl)benzohydrazide, validate the equilibration bath and HPLC system by measuring the solubility of a known standard (e.g., unsubstituted benzohydrazide in pure water). The literature mole fraction solubility (

Step 2: Solute-Solvent Preparation Add an excess amount of 4-(Methoxymethyl)benzohydrazide solid into 10 mL glass ampoules containing the selected solvent (e.g., Ethanol). Seal the ampoules tightly to prevent solvent evaporation, which would artificially inflate the calculated solubility.

Step 3: Isothermal Equilibration Submerge the ampoules in a thermostatic shaking water bath set to the target temperature (e.g., 298.15 ± 0.05 K). Shake continuously at 150 rpm for 72 hours . Causality Check: 72 hours is required because the flexible methoxymethyl group can cause the compound to form metastable polymorphs; extended shaking ensures the system reaches true thermodynamic equilibrium.

Step 4: Phase Separation Remove the ampoules and allow them to stand isothermally for 2 hours to let undissolved solids settle. Filter the supernatant using a pre-warmed 0.22 µm PTFE syringe filter. Causality Check: If the filter is not pre-warmed to the exact bath temperature, the solute will instantly precipitate within the filter pores due to a localized temperature drop, ruining the quantification.

Step 5: HPLC-UV Quantification Dilute the filtered aliquot immediately with the mobile phase to prevent crystallization. Quantify the concentration using a validated HPLC-UV method (typically monitored at ~254 nm) against a multi-point calibration curve.

Workflow Visualization

Fig 1. Isothermal shake-flask workflow for accurate thermodynamic solubility determination.

Applications in Drug Development & Synthesis

The solubility profile of 4-(Methoxymethyl)benzohydrazide directly dictates the synthetic strategy for downstream API generation.

When synthesizing 1,3,4-oxadiazole derivatives (potent pharmacophores used in anti-inflammatory and antimicrobial agents), the reaction typically proceeds in two steps:

-

Schiff Base Formation: The hydrazide is reacted with an aryl aldehyde. Because the starting material has moderate solubility in Ethanol (see Table 1), ethanol is the ideal solvent. The starting materials dissolve upon reflux, but as the heavier, less polar Schiff base forms, it spontaneously precipitates out of the ethanol, driving the reaction forward via Le Chatelier's principle and allowing for simple filtration recovery [2].

-

Oxidative Cyclization: The isolated Schiff base is then cyclized using an oxidant (e.g., I₂). This step requires a solvent with high solubilizing power for rigid, planar intermediates. DMSO is chosen here due to its superior dipole-dipole interactions, ensuring the intermediate remains fully solvated during the oxidative ring closure.

Fig 2. Synthetic workflow from 4-(Methoxymethyl)benzohydrazide to 1,3,4-oxadiazole.

References

-

Royal Society of Chemistry (RSC). "Optical and crystalline properties of benzo[1,2-b:4,5-b′]dithiophene derivatives." RSC Advances. Available at: [Link]

-

Noubigh, Adel. "Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents." Journal of Chemical & Engineering Data, 69(9). ResearchGate. Available at:[Link]

-

Shakeel, F., et al. "Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various (Polyethylene Glycol-400 + Water) Mixtures." National Institutes of Health (NIH) / PMC. Available at: [Link]

Comprehensive Spectroscopic Elucidation of 4-(Methoxymethyl)benzohydrazide: A Technical Guide for Structural Validation

Executive Summary & Molecular Architecture

In modern drug development and medicinal chemistry, the precise structural validation of bifunctional building blocks is a non-negotiable prerequisite. 4-(Methoxymethyl)benzohydrazide (CAS: 1098351-03-1)[1] is a highly versatile intermediate characterized by two distinct functional poles: a hydrogen-bonding hydrazide moiety (-CONHNH₂) and a lipophilic, ether-linked methoxymethyl group (-CH₂OCH₃) situated at the para position of a benzene ring.

As a Senior Application Scientist, I approach the characterization of this molecule not as a checklist, but as a system of orthogonal validations. The hydrazide group is notoriously prone to proton exchange and tautomerization, while the para-substitution pattern requires unambiguous assignment to rule out ortho or meta isomeric impurities. This whitepaper details the causality behind solvent selection, ionization parameters, and vibrational analysis required to construct a self-validating spectroscopic profile for 4-(Methoxymethyl)benzohydrazide using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)[2].

Causality in Experimental Design

NMR Solvent Selection: The Case for DMSO-d₆

While CDCl₃ is the default solvent in many synthetic labs, it is fundamentally flawed for benzohydrazides. The non-polar nature of CDCl₃ leads to poor solubility of the polar hydrazide network. More critically, the exchangeable -NH and -NH₂ protons often broaden into baseline noise or undergo rapid exchange with trace D₂O in CDCl₃. The Solution: Dimethyl sulfoxide-d₆ (DMSO-d₆) is mandatory. DMSO acts as a strong hydrogen-bond acceptor, effectively "pinning" the -NH and -NH₂ protons, reducing their exchange rate, and allowing them to be observed as distinct, quantifiable signals[3].

FT-IR Matrix Selection: ATR vs. KBr

Historically, KBr pellets were the gold standard for solid-state IR[4]. However, KBr is highly hygroscopic. Absorbed moisture introduces a massive, broad O-H stretching band around 3400 cm⁻¹, which perfectly masks the critical primary and secondary amine (N-H) stretches of the hydrazide group. The Solution: Attenuated Total Reflectance (ATR) FT-IR using a monolithic diamond crystal. This requires no matrix preparation, eliminating water artifacts and preserving the integrity of the diagnostic N-H and C=O (Amide I) vibrational modes[2].

Mass Spectrometry: Electrospray Ionization (ESI)

Hydrazides contain basic nitrogen atoms that are highly susceptible to protonation. Electrospray Ionization in positive mode (ESI+) is the optimal soft-ionization technique[5]. The addition of 0.1% formic acid to the LC mobile phase forces the equilibrium toward the [M+H]⁺ state, ensuring maximum sensitivity.

Self-Validating Experimental Protocols

Protocol A: 1D and 2D NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of 4-(Methoxymethyl)benzohydrazide in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D).

-

Instrument Tuning: Insert into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the DMSO-d₆ signal.

-

Self-Validation (Shimming): Perform gradient shimming until the residual DMSO pentet (2.50 ppm) exhibits a linewidth at half-height (FWHM) of < 1.0 Hz. This ensures the para-aromatic coupling constants (typically ~8.0 Hz) will be sharply resolved.

-

Acquisition: Acquire ¹H (16 scans, 10s relaxation delay to ensure quantitative integration of the -OCH₃ vs. aromatic protons) and ¹³C (1024 scans) spectra[6].

Protocol B: ATR-FTIR Spectroscopy

-

Background Calibration: Collect a 32-scan background spectrum of the ambient atmosphere to subtract CO₂ and ambient H₂O vapor.

-

Sample Application: Deposit 2-3 mg of the neat crystalline powder directly onto the diamond ATR crystal.

-

Self-Validation: Apply the pressure anvil until the software indicates optimal contact (typically >30% absorption for the strongest band). Ensure the baseline remains flat at >95% transmittance. Acquire 32 scans from 4000 to 400 cm⁻¹.

Protocol C: LC-ESI-HRMS

-

Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol.

-

Mobile Phase: 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Self-Validation (Calibration): Prior to injection, infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer, ensuring mass accuracy is strictly < 5 ppm[5].

-

Acquisition: Run in ESI+ mode, applying a fragmentor voltage of 100V to observe the intact [M+H]⁺, followed by Collision-Induced Dissociation (CID) at 20 eV for MS/MS fragmentation.

Spectroscopic Data Presentation

Nuclear Magnetic Resonance (NMR) Data

The para-substitution creates a highly diagnostic AA'BB' spin system in the aromatic region, appearing as two distinct doublets.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

| Position / Moiety | ¹H Chemical Shift (ppm) | Multiplicity & Integration | ¹³C Chemical Shift (ppm) | Diagnostic Rationale |

| -NH- (Amide) | 9.75 | br s, 1H | - | Highly deshielded due to adjacent carbonyl; stabilized by DMSO. |

| H-2, H-6 (Ar) | 7.80 | d (J = 8.0 Hz), 2H | 127.5 | Ortho to the electron-withdrawing carbonyl group. |

| H-3, H-5 (Ar) | 7.40 | d (J = 8.0 Hz), 2H | 127.1 | Ortho to the electron-donating methoxymethyl group. |

| -NH₂ (Amine) | 4.48 | br s, 2H | - | Broadened due to quadrupolar relaxation of nitrogen. |

| -CH₂- (Methylene) | 4.45 | s, 2H | 73.2 | Deshielded by the adjacent oxygen atom. |

| -OCH₃ (Methoxy) | 3.30 | s, 3H | 58.1 | Characteristic singlet for an aliphatic ether[3]. |

| C=O (Carbonyl) | - | - | 165.8 | Highly deshielded sp² carbon[6]. |

| C-1, C-4 (Ar) | - | - | 132.4, 142.0 | Quaternary carbons; C-4 is further downfield due to -CH₂O- attachment. |

Fourier-Transform Infrared (FT-IR) Data

Table 2: Key Vibrational Modes (ATR-FTIR)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3320, 3210 | -NH₂, -NH- | N-H stretching (Primary and secondary amine)[4] |

| 2920, 2850 | -CH₂, -CH₃ | C-H stretching (Aliphatic) |

| 1635 | -C=O | Amide I band (C=O stretching)[3] |

| 1100 | C-O-C | Ether asymmetric stretching |

High-Resolution Mass Spectrometry (HRMS) Data

Table 3: ESI+ Fragmentation Profile

| Exact Mass (m/z) | Ion Assignment | Fragmentation Mechanism |

| 181.0974 | [M+H]⁺ | Intact protonated molecule. |

| 149.0701 | [M - N₂H₃]⁺ | Loss of hydrazine radical/neutral; forms stable Acylium ion. |

| 119.0500 | [M - N₂H₃ - CH₂O]⁺ | Subsequent loss of formaldehyde from the methoxymethyl group. |

Visual Workflows and Pathways

To synthesize the analytical logic, the following diagrams map the orthogonal workflow and the gas-phase fragmentation pathway of the molecule.

Orthogonal Spectroscopic Workflow for Benzohydrazide Characterization.

Proposed ESI+ Collision-Induced Dissociation (CID) Fragmentation Pathway.

References

-

AIP Publishing. "Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil." AIP Conference Proceedings, 2023. [Link]

-

Der Pharma Chemica. "Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives." Der Pharma Chemica, 2017.[Link]

-

MDPI. "2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide." Molbank, 2019. [Link]

Sources

Technical Whitepaper: Safety, Handling, and Application of 4-(Methoxymethyl)benzohydrazide in Medicinal Chemistry

Executive Summary

As a Senior Application Scientist in drug development, I frequently utilize 4-(Methoxymethyl)benzohydrazide (CAS: 1098351-03-1) as a critical building block in the design of novel therapeutics. The structural duality of this molecule—combining a highly reactive hydrazide moiety with a para-substituted methoxymethyl (MOM) ether—makes it a versatile precursor for synthesizing acylhydrazones, oxadiazoles, and pyrazoles. However, this same reactivity profile necessitates rigorous safety protocols and a deep understanding of its physicochemical behavior to prevent degradation and ensure reproducible synthetic outcomes.

This guide provides an in-depth, causality-driven framework for the safe handling, storage, and synthetic application of 4-(Methoxymethyl)benzohydrazide.

Physicochemical Profiling & Causality in Handling

To handle this compound effectively, we must first understand the "why" behind its physical properties. The hydrazide group (-CO-NH-NH₂) acts as a potent alpha-effect nucleophile, making it highly reactive toward electrophiles like aldehydes and ketones. Conversely, the methoxymethyl group provides lipophilicity and acts as a stable ether under basic to neutral conditions, though it remains susceptible to acid-catalyzed cleavage.

Table 1: Physicochemical Properties of 4-(Methoxymethyl)benzohydrazide

| Property | Value | Causality / Impact on Handling |

| CAS Number | 1098351-03-1 | Unique identifier for safety tracking and inventory[1]. |

| Molecular Formula | C₉H₁₂N₂O₂ | Determines stoichiometric calculations for synthesis[1]. |

| Molecular Weight | 180.20 g/mol | Used for precise molarity in biological assays[1]. |

| Purity (Standard) | ≥98% | Impurities (e.g., unreacted hydrazine) drastically alter toxicity[1]. |

| Storage Temperature | 2-8°C, Sealed | Prevents oxidative degradation of the hydrazide group[1]. |

| Predicted pKa | ~12.55 | Indicates weak acidity of the amide proton; requires strong bases for deprotonation[2]. |

Data supported by chemical profiling from [1] and [2].

Toxicological Mechanisms & Safety Protocols

The handling of benzohydrazide derivatives requires a deep understanding of their toxicological mechanisms. Hydrazides can undergo metabolic or environmental hydrolysis to release free hydrazine, a known hepatotoxin and central nervous system (CNS) disruptor.

Mechanistic Toxicity Profile

-

CNS Depression and Convulsions: Hydrazine derivatives can interfere with GABAergic signaling, leading to CNS stimulation or depression. Symptoms of exposure include dizziness, nausea, and in severe cases, convulsions[3].

-

Respiratory and Dermal Irritation: Inhalation of fine dust particulates can cause severe respiratory tract irritation. The material is also a sensitizer; repeated skin contact may accentuate pre-existing dermatitis[3].

-

Cytotoxicity: While derivatized benzohydrazides are explored for targeted cytotoxicity against cancer cell lines, the parent building blocks often exhibit non-specific toxicity requiring careful containment[4].

Self-Validating Handling Protocol

To ensure a self-validating safety system, implement the following step-by-step protocol when handling the raw powder. Safety guidelines adapted from benzhydrazide handling procedures by [3].

-

Engineering Controls: Always handle the powder within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of aerosolized dust.

-

Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving recommended for spill cleanup), a fitted N95 or P100 particulate respirator if weighing outside a hood, and a fluid-resistant lab coat.

-

Weighing and Transfer: Use anti-static weighing boats. Causality: The static charge can cause the fine powder to aerosolize. Ground all spatulas and balances to prevent this.

-

Decontamination & Validation: Clean all spatulas and surfaces with a 10% bleach (sodium hypochlorite) solution followed by water and ethanol. Self-Validation: Bleach oxidizes residual hydrazides into inert nitrogen gas and carboxylic acids. The visual cessation of bubbling validates that the chemical neutralization is complete.

Synthetic Applications & Experimental Workflows

4-(Methoxymethyl)benzohydrazide is predominantly utilized to synthesize acylhydrazone Schiff bases. These derivatives are heavily investigated for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors in Alzheimer's disease research[5], as well as anti-tubercular agents[6].

Step-by-Step Methodology: Synthesis of an Acylhydrazone Derivative

Objective: Condense 4-(methoxymethyl)benzohydrazide with an aromatic aldehyde to form a bioactive Schiff base.

-

Preparation: Dissolve 1.0 mmol (180.2 mg) of 4-(methoxymethyl)benzohydrazide in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Catalysis: Add 1.0 mmol of the target aromatic aldehyde. Introduce 2-3 drops of glacial acetic acid to act as a catalyst.

-

Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the terminal amine of the hydrazide.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 75°C for 3-4 hours while stirring. Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 1:1).

-

Crystallization: Once complete, cool the mixture to room temperature, then transfer to an ice bath (0-4°C) for 1 hour to precipitate the product.

-

Isolation: Filter the solid precipitate under vacuum, wash with 5 mL of ice-cold ethanol to remove unreacted starting materials, and dry under a high vacuum to yield the pure acylhydrazone.

This synthetic approach is a cornerstone in developing potent inhibitors, as detailed in recent structural elucidation studies by [5] and [6].

Workflow Visualization

Synthetic and biological evaluation workflow for benzohydrazide derivatives.

Storage, Stability, and Degradation Pathways

To maintain the structural integrity of 4-(Methoxymethyl)benzohydrazide, strict storage conditions must be adhered to:

-

Storage Conditions: Keep sealed in a dry, dark environment at 2-8°C[1].

-

Degradation Causality: Exposure to ambient moisture and elevated temperatures can lead to the slow hydrolysis of the hydrazide bond, yielding 4-(methoxymethyl)benzoic acid and trace hydrazine gas. Furthermore, the methoxymethyl ether is sensitive to strong Lewis or Brønsted acids; exposure can cleave the ether, yielding a hydroxymethyl byproduct and methanol. Storing the compound under an inert atmosphere (Argon or Nitrogen) effectively mitigates oxidative degradation.

References

-

Title: Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors Source: RSC Publishing URL: [Link]

-

Title: Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives Source: Der Pharma Chemica URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-(METHOXYMETHYL)BENZOHYDRAZIDE | 1098351-03-1 [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

Harnessing the Versatility of the Benzohydrazide Scaffold: A Guide to Unlocking Novel Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzohydrazide Core as a Privileged Scaffold in Medicinal Chemistry

In the landscape of drug discovery, certain chemical motifs consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a foundation for developing a wide array of therapeutic agents. The benzohydrazide moiety, characterized by a hydrazide group (-CONHNH2) attached to a benzene ring, is a quintessential example of such a scaffold.[1][2] Its synthetic tractability and the unique physicochemical properties of the hydrazone linkage (-CONH-N=CH-) make it a cornerstone in medicinal chemistry.[3]

Benzohydrazide derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5] This versatility stems from the scaffold's ability to be readily functionalized, allowing for precise modulation of its steric, electronic, and lipophilic properties to achieve desired interactions with specific biological targets.

This guide provides an in-depth exploration of the potential biological activities of novel benzohydrazides. Moving beyond a simple catalogue of findings, we will delve into the causality behind experimental designs, dissect the mechanisms of action, and provide actionable, field-proven protocols to empower researchers in their quest to develop the next generation of benzohydrazide-based therapeutics.

Anticancer Potential: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents remains a paramount challenge, and benzohydrazide derivatives have emerged as a highly promising class of compounds.[2] Their efficacy has been demonstrated against numerous cancer cell lines, often acting through diverse and targeted mechanisms.[6][7]

Mechanisms of Anticancer Action

The anticancer activity of benzohydrazides is not monolithic; rather, these compounds can disrupt cancer cell proliferation and survival through multiple pathways.

-

Enzyme Inhibition: A primary strategy involves the inhibition of kinases critical for tumor growth and survival. For instance, novel benzohydrazides incorporating dihydropyrazole moieties have been synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in many solid tumors.[4] Other derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Polo-like kinase 1 (PLK1), which are crucial for angiogenesis and mitosis, respectively.[8][9]

-

Induction of Apoptosis: Many potent benzohydrazides exert their cytotoxic effects by triggering programmed cell death, or apoptosis. The 3,4,5-trimethoxy-N′-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivative, for example, was shown to induce apoptosis at submicromolar concentrations.[6] This was confirmed through a series of mechanistic studies including cell cycle analysis, assessment of mitochondrial membrane potential, and DNA fragmentation assays, which collectively point to the activation of the apoptotic cascade.[6]

-

Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed by tubulin polymerization, is a validated target for cancer chemotherapy. Certain benzohydrazide derivatives have been identified as inhibitors of this process, disrupting cell division and leading to mitotic catastrophe.[8][9]

Structure-Activity Relationship (SAR) Insights

The potency of benzohydrazide derivatives is exquisitely sensitive to their substitution patterns. The addition of electron-withdrawing or electron-donating groups, as well as the incorporation of other heterocyclic rings, can dramatically alter biological activity.

-

The combination of the benzohydrazide core with other pharmacophores like pyrrole or dihydropyrazole has been shown to create synergistic anticancer effects.[4][8]

-

Specifically, a 3,4,5-trimethoxy substitution on the benzoyl ring has been identified as a key feature for high potency in several studies.[6]

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative benzohydrazide derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Target/Class | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |

| Compound H20 | EGFR Inhibitor | 0.46 | 0.29 | 0.15 | 0.21 | [4] |

| Compound 5t | Apoptosis Inducer | - | - | <1 | - | [6] |

| Compound 22 | Bromo-benzohydrazide | - | - | - | - | [7] |

Note: "-" indicates data not reported in the cited study for that specific cell line.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Objective: To determine the IC50 value of a novel benzohydrazide derivative.

Materials:

-

Human cancer cell line (e.g., A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Benzohydrazide test compound, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzohydrazide compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: EGFR Inhibition Pathway

Caption: EGFR signaling cascade and its inhibition by a novel benzohydrazide derivative.

Antimicrobial Activity: A Broad-Spectrum Defense

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Benzohydrazides have demonstrated significant potential, with a broad spectrum of activity against pathogenic bacteria and fungi.[5][10]

Spectrum of Activity and Mechanisms

-

Antibacterial: Derivatives have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria such as Escherichia coli.[11][12]

-

Antifungal: Potent activity has been reported against human pathogens like Candida albicans and plant pathogens (phytopathogens) such as Rhizoctonia solani and Botrytis cinerea.[11][13][14]

A key mechanism of action, particularly in fungi, is the inhibition of succinate dehydrogenase (SDH), a vital enzyme in the mitochondrial electron transport chain.[2][14][15] This disruption of cellular respiration leads to ATP depletion and cell death. Other proposed mechanisms include the compromising of cell membrane integrity.[14][15]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are crucial in this domain, allowing for the creation of predictive models that correlate a compound's chemical structure with its antimicrobial activity. These models have shown that electronic parameters and topological indices are key descriptors for predicting the antibacterial potency of benzohydrazides.[7][13][16] This computational approach accelerates the design of more effective derivatives by identifying critical structural features, such as the placement of ortho substituents on the benzoic acid ring.[16]

Data Presentation: Comparative Antimicrobial Activity

| Compound ID | Organism | Activity Metric | Value | Reference |

| Compound 12 | Mixed Strains | pMICam | 1.67 µM/mL | [7] |

| Compound S3 | E. coli | pMICec | 15 | [5] |

| Compound S3 | A. niger | pMICan | >14 | [5] |

| Compound 5j | C. albicans | Inhibition Zone | 34 mm | [11] |

| Compound C25 | R. solani | EC50 | 0.81 µg/mL | [14][15] |

Experimental Protocol: Agar Well Diffusion Method

This method is a standard preliminary test to screen for antimicrobial activity. It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism.

Objective: To qualitatively assess the antimicrobial activity of a novel benzohydrazide derivative.

Materials:

-

Bacterial or fungal strain (e.g., S. aureus, E. coli)

-

Nutrient Agar or appropriate growth medium

-

Sterile Petri dishes

-

Test compound dissolved in DMSO (e.g., 1 mg/mL)

-

Positive control (e.g., Gentamycin) and negative control (DMSO)

-

Sterile cork borer (5-6 mm diameter)

-

Micropipette

-

Incubator

Step-by-Step Methodology:

-

Medium Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour approximately 20-25 mL of the molten agar into sterile Petri dishes and allow it to solidify under aseptic conditions.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline, typically adjusted to a 0.5 McFarland standard.

-

Seeding the Plate: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the solidified agar plate to create a lawn.

-

Well Preparation: Use a sterile cork borer to punch uniform wells into the agar.

-

Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature for 48-72 hours for fungi.

-

Observation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Visualization: Agar Well Diffusion Workflow

Caption: Standard experimental workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory and Anticonvulsant Activities

Beyond cancer and infectious diseases, the benzohydrazide scaffold shows significant promise in treating neurological and inflammatory conditions.

Anti-inflammatory Properties

Certain benzohydrazide derivatives can significantly inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[17] The potency of this effect is highly dependent on the substitution pattern of the aromatic rings, with some derivatives showing a four-fold improvement in activity over parent compounds.[17] This suggests a mechanism tied to specific interactions within inflammatory signaling pathways, such as the inhibition of p38α MAPK.[1]

Anticonvulsant Properties

Novel arylidene hydrazides have demonstrated significant anticonvulsant activity in established preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[18][19] The mechanism may involve modulation of GABAergic neurotransmission, as some compounds are predicted to act as agonists at the GABA-A receptor.[18][20] The consistent activity across different models suggests that these compounds adhere to a pharmacophore model essential for anticonvulsant effects.[18]

Synthesis and Characterization: The Foundation of Discovery

The exploration of novel benzohydrazides is underpinned by robust and straightforward synthetic chemistry.

General Synthesis Route

The most common and efficient method for synthesizing the target compounds is a condensation reaction. This typically involves reacting a substituted benzohydrazide with a suitable aldehyde or ketone under reflux conditions, often with an acid catalyst.[10][18] This simple, one-step reaction allows for the creation of large libraries of derivatives for biological screening.

Visualization: General Synthesis Scheme

Note: The above DOT script is a template. For actual rendering, image paths for chemical structures would be required, which is beyond the current environment's capability. The conceptual flow is illustrated.

Caption: General synthetic pathway for novel benzohydrazide derivatives via condensation.

Structural Characterization

Once synthesized, the identity and purity of each new compound must be rigorously confirmed. The standard suite of analytical techniques includes:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups like N-H, C=O, and C=N.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise arrangement of atoms and confirm the overall structure.[3]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[3]

Conclusion and Future Directions

The benzohydrazide scaffold is a proven and powerful platform for the discovery of novel bioactive compounds. The diverse activities—spanning oncology, microbiology, and neurology—highlight its therapeutic potential. From combating drug-resistant cancers and microbes to potentially treating epilepsy and inflammation, these compounds offer a wealth of opportunities for further development.[2]

Future research should focus on:

-

Lead Optimization: Expanding structure-activity relationship studies to design derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

-

Mechanism Deconvolution: Employing advanced biochemical and cellular assays to pinpoint the exact molecular targets and pathways for the most promising compounds.

-

In Vivo Validation: Progressing lead candidates from in vitro screening to preclinical animal models to evaluate their efficacy, safety, and therapeutic index.

The comparative data, mechanistic insights, and detailed protocols provided in this guide are intended to facilitate the rational design and evaluation of new, more effective benzohydrazide derivatives, ultimately accelerating their journey from the laboratory to the clinic.

References

- Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. RSC Publishing.

- Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC.

- Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry.

- Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide deriv

- Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid deriv

- Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI.

- Design, Synthesis, and biological evaluation of Novel Benzhydrazide Derivatives: Antibacterial, Antioxidant and Docking Studies.

- Synthesis, characterization and biological applications of substituted benzohydrazide deriv

- A Comparative Review of Benzoylhydrazine Compounds: From Promising Pharmaceuticals to Advanced M

- Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea. PubMed.

- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv

- Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity.

- Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture.

- Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Academia.edu.

- Quantitative Structure−Antifungal Activity Relationships of Some Benzohydrazides against Botrytis cinerea. Journal of Agricultural and Food Chemistry.

- Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives.

- Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture.

- Synthesis and Anticonvulsant Activity of Novel Arylidene Hydrazide Deriv

- Synthesis of benzohydrazide derivatives.

- Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Deriv

- Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone. PubMed.

- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.

- Design, synthesis, and anticonvulsant evaluation of some novel 1, 3 benzothiazol-2-yl hydrazones/acetohydrazones.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. benchchem.com [benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 12. (PDF) Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [academia.edu]

- 13. Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrj.org [chemrj.org]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 4-(Methoxymethyl)benzohydrazide Derivatives

Abstract & Scientific Rationale

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antimicrobial, anticancer (EGFR kinase inhibition), and anti-inflammatory agents. While 4-methoxybenzohydrazide is common, the 4-(methoxymethyl)benzohydrazide analogue offers distinct pharmacological advantages. The benzylic ether moiety (

This Application Note provides a validated, three-stage protocol for synthesizing 4-(methoxymethyl)benzohydrazide starting from methyl 4-(bromomethyl)benzoate. It further details the derivatization of this core scaffold into Schiff bases (hydrazones) and 1,3,4-oxadiazoles, supported by mechanistic insights and troubleshooting guides.

Retrosynthetic Analysis & Workflow

The synthesis is designed to be modular. The core strategy relies on the chemoselective substitution of the benzylic bromide followed by nucleophilic acyl substitution at the ester.

Workflow Visualization

Figure 1: Modular synthetic workflow for 4-(methoxymethyl)benzohydrazide derivatives.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-(methoxymethyl)benzoate

Objective: Conversion of the benzylic bromide to a methyl ether via Williamson Ether Synthesis. Rationale: Using sodium methoxide in methanol serves a dual purpose: it acts as the nucleophile source and the solvent, driving the reaction via mass action.

Reagents:

-

Methyl 4-(bromomethyl)benzoate (1.0 eq)

-

Sodium Methoxide (

), 25% wt in MeOH (1.5 eq) -

Methanol (anhydrous)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a drying tube (calcium chloride), dissolve Methyl 4-(bromomethyl)benzoate (10 mmol) in anhydrous Methanol (20 mL).

-

Addition: Cool the solution to

in an ice bath. Add the-

Critical Check: Exothermic reaction. Maintain temperature

to prevent side reactions (e.g., elimination or hydrolysis if wet).

-

-

Reflux: Remove ice bath and heat to reflux (

) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide ( -

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in DCM (50 mL) and wash with water (

mL) to remove sodium bromide salts. -

Drying: Dry organic layer over

, filter, and concentrate.-

Yield Expectations: 85-92% as a colorless oil or low-melting solid.

-

Step 2: Synthesis of 4-(Methoxymethyl)benzohydrazide (Core Scaffold)

Objective: Nucleophilic acyl substitution of the methyl ester with hydrazine. Safety Note: Hydrazine hydrate is a potent carcinogen and hepatotoxin. Handle in a fume hood with double gloving.

Reagents:

-

Methyl 4-(methoxymethyl)benzoate (from Step 1)

-

Hydrazine Hydrate (

or -

Ethanol (Absolute)

Protocol:

-

Setup: Dissolve the intermediate (10 mmol) in Absolute Ethanol (30 mL).

-

Reaction: Add Hydrazine Hydrate (50 mmol) carefully.

-

Causality: Excess hydrazine is strictly required to prevent the formation of the dimer N,N'-bis(4-(methoxymethyl)benzoyl)hydrazine, which forms if the intermediate ester competes with hydrazine for the newly formed hydrazide.

-

-

Reflux: Heat to reflux (

) for 4–6 hours. -

Precipitation: Concentrate the reaction mixture to

volume. Cool to -

Purification: Filter the solid and wash with cold ethanol (

mL). If no precipitate forms, add ice-cold water to induce precipitation.

Step 3: Library Generation (Schiff Base Derivatives)

Objective: Condensation with aromatic aldehydes to form biologically active hydrazones.

Protocol:

-

Mix 4-(methoxymethyl)benzohydrazide (1.0 eq) and the substituted benzaldehyde (1.0 eq) in Ethanol.

-

Add catalytic Glacial Acetic Acid (2-3 drops).

-

Reflux for 2–4 hours.

-

Cool to room temperature. The Schiff base usually precipitates out. Filter and wash with cold ethanol.

Mechanism & Troubleshooting

Understanding the mechanism allows for rapid troubleshooting of low yields.

Mechanistic Pathway (Hydrazinolysis)

Figure 2: Nucleophilic acyl substitution mechanism.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Step 1: Low Yield | Moisture in solvent leading to hydrolysis (Benzoic acid formation). | Use freshly distilled MeOH or molecular sieves. Ensure |

| Step 2: Dimer Formation | Insufficient Hydrazine excess. | Increase Hydrazine to 5–10 equivalents. |

| Step 2: Oily Product | Residual solvent or impurities. | Triturate with cold diethyl ether or hexane to induce crystallization. |

| Step 3: No Precipitate | Product too soluble in EtOH. | Pour reaction mixture into crushed ice; the sudden polarity change forces precipitation. |

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected spectral signatures.

Expected -NMR Data (DMSO- , 400 MHz)

-

Amide NH: Singlet,

9.6–9.8 ppm (Broad, -

Amine

: Broad singlet, -

Aromatic Protons: Two doublets (AA'BB' system) around

7.8 ppm ( -

Benzylic

: Singlet, -

Methoxy

: Singlet,

Interpretation:

-

If the Methoxy singlet is missing, etherification (Step 1) failed.

-

If the

signal is a doublet, the benzyl bromide was not fully converted or reacted with a different nucleophile. -

If Ethyl signals (triplet/quartet) appear, transesterification with ethanol occurred (avoid by using methanol in Step 1 or ensuring full conversion to hydrazide).

References

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 2014.[7] Link

- Relevance: Provides the foundational protocol for refluxing methyl benzoates with hydrazine hydr

-

Troubleshooting guide for the synthesis of benzohydrazide derivatives. BenchChem. Link

- Relevance: Validates purification techniques (recrystallization from ethanol) and troubleshooting steps for oily products.

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Link

- Relevance: Confirms the Schiff base condensation conditions (Ethanol/Acetic Acid) and antimicrobial potential.

-

Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. Google Patents (CA2184034A1). Link

- Relevance: Describes the synthesis of the bromomethyl precursor, essential if starting

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Antifungal Profiling of Substituted Benzohydrazides

Abstract

Substituted benzohydrazides represent a privileged scaffold in medicinal chemistry, exhibiting potent antifungal activity through dual mechanisms: inhibition of Glucosamine-6-phosphate synthase (GlmS) and disruption of mitochondrial Succinate Dehydrogenase (SDH) . This application note provides a comprehensive technical guide for researchers to synthesize, screen, and validate the antifungal efficacy of these compounds. We move beyond basic phenotypic screening to rigorous, regulatory-aligned protocols (CLSI M27/M38) and mechanistic validation assays.

Introduction & Therapeutic Rationale

The emergence of multidrug-resistant fungal pathogens (Candida auris, azole-resistant Aspergillus) necessitates novel pharmacophores. Benzohydrazides (R-CO-NH-NH-R') offer a versatile platform due to their ability to form hydrogen bond networks and chelate metal ions, essential for penetrating the fungal cell wall and disrupting metalloenzymes.

Key Mechanistic Targets

-

Cell Wall Biosynthesis (GlmS): GlmS catalyzes the first rate-limiting step in chitin biosynthesis. Benzohydrazides act as glutamine analogues, blocking the catalytic domain and leading to cell wall lysis.

-

Mitochondrial Respiration (SDH): Recent studies (2025-2026) identify benzohydrazides—particularly those with electron-withdrawing groups (EWGs)—as potent inhibitors of Complex II (SDH), disrupting the tricarboxylic acid (TCA) cycle and inducing reactive oxygen species (ROS) accumulation.

Structure-Activity Relationship (SAR) Landscape[1][2]

The antifungal potency of benzohydrazides is strictly governed by electronic and steric factors on the phenyl ring.

| Substituent Position | Chemical Modification | Impact on Antifungal Activity | Mechanistic Insight |

| Para (4-position) | Electron-Withdrawing Groups (–Cl, –F, –NO₂) | High Increase | Enhances lipophilicity (LogP) and binding affinity to the hydrophobic pocket of SDH. |

| Para (4-position) | Electron-Donating Groups (–OH, –OCH₃) | Decrease | Reduces electrophilicity; often leads to poor membrane penetration. |

| Ortho (2-position) | Bulky groups (–Br, –Ph) | Variable | Can induce steric clash preventing enzyme binding, or lock conformation in active state (requires docking validation). |

| Hydrazide Linker | Schiff Base formation (–N=CH–Ar) | High Increase | Extends conjugation; facilitates metal ion chelation (Fe²⁺/Cu²⁺) causing oxidative stress. |

Visualization: Mechanism of Action & Signaling

The following diagram illustrates the dual-targeting pathway of benzohydrazides leading to fungal cell death.

Caption: Dual-targeting mechanism of benzohydrazides affecting Chitin synthesis (GlmS) and Mitochondrial respiration (SDH).[1]

Experimental Protocols

Protocol A: CLSI M27 Reference Method (MIC Determination)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) quantitatively using the industry-standard broth microdilution method. Standard: Aligned with CLSI M27 (Yeasts) and M38 (Filamentous Fungi).

Materials:

-

RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with MOPS (0.165 M).

-

96-well microtiter plates (U-bottom).

-

Test Compound (Stock solution: 10 mg/mL in DMSO).

-

QC Strains: Candida albicans ATCC 90028, Candida parapsilosis ATCC 22019.

Workflow:

-

Inoculum Prep: Pick 5 colonies from 24h culture (SDA plate). Suspend in saline to 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute suspension 1:100, then 1:20 in RPMI 1640 to reach final working inoculum of

CFU/mL. -

Plate Setup:

-

Add 100 µL of diluted inoculum to columns 1-11.

-

Add 100 µL of 2x drug concentration to column 1. Serial dilute (1:2) across to column 10.

-

Column 11: Growth Control (Drug-free).

-

Column 12: Sterility Control (Media only).

-

-

Incubation: 35°C for 24h (Candida) or 48h (Cryptococcus/Aspergillus).

-

Readout: The MIC is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control (visual score or OD₆₀₀).

Protocol B: Sorbitol Protection Assay (Cell Wall Validation)

Purpose: To confirm if the compound targets the cell wall (GlmS inhibition). Principle: Sorbitol acts as an osmotic protectant. If the compound attacks the cell wall, fungal cells will survive in the presence of sorbitol (MIC increases). If the target is intracellular (e.g., DNA/SDH), sorbitol provides no protection (MIC remains stable).

Workflow:

-

Prepare two sets of 96-well plates as per Protocol A.

-

Set 1: Standard RPMI 1640.

-

Set 2: RPMI 1640 supplemented with 0.8 M Sorbitol .

-

-

Perform MIC determination for the test benzohydrazide.

-

Interpretation:

-

MIC (Sorbitol) >> MIC (Standard): Positive for Cell Wall Effect (GlmS inhibition).

-

MIC (Sorbitol) ≈ MIC (Standard): Target is not the cell wall (likely Membrane or SDH).

-

Protocol C: Succinate Dehydrogenase (SDH) Inhibition Assay

Purpose: To validate mitochondrial targeting, specifically Complex II inhibition.

Materials:

-

Mitochondrial fraction (isolated from R. solani or C. albicans via centrifugation).

-

Substrate: Sodium Succinate (20 mM).

-

Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol, 60 µM).

Workflow:

-

Reaction Mix: Phosphate buffer (pH 7.4), Sodium Succinate, DCPIP, and Sodium Azide (to block Complex IV).

-

Baseline: Measure absorbance at 600 nm (DCPIP is blue; turns colorless upon reduction).

-

Initiation: Add mitochondrial fraction + Test Compound.

-

Kinetics: Monitor decrease in OD₆₀₀ over 10 minutes.

-

Calculation: Calculate slope (

). Compare % inhibition vs. Control (DMSO).-

Note: A reduction in slope indicates SDH inhibition (DCPIP is not being reduced).

-

Experimental Workflow Diagram

Caption: Step-by-step workflow from synthesis to mechanistic validation.

Troubleshooting & Expert Insights

-

Solubility Issues: Substituted benzohydrazides, especially halogenated ones, can be hydrophobic.

-

Solution: Dissolve in 100% DMSO to 100x the final concentration. Ensure final DMSO in assay <1% to avoid solvent toxicity.

-

-